molecular formula C15H15F2NO5S2 B2770289 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1706148-30-2

1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No. B2770289
CAS RN: 1706148-30-2
M. Wt: 391.4
InChI Key: UMPFQEMUVABCAP-UHFFFAOYSA-N
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Description

1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activities

Researchers have synthesized a series of azetidine derivatives, including those related to the specified compound, to explore their potential as novel antibiotics, especially against resistant strains like MRSA. The synthesis process involves ring-opening reactions and introduction into quinolone nuclei, resulting in compounds with significant antibacterial activities (Ikee et al., 2008).

Reactivity and Formation of Complex Structures

The reactivity of similar azetidine derivatives has been explored for the formation of complex heterocyclic structures. One study discussed the treatment of substituted anilines with a hypervalent iodine reagent and furan, leading to dihydrofuranoindoline cores, useful intermediates for synthesizing natural products (Deruer & Canesi, 2017).

Gold-Catalyzed Cascade Reactions

Gold(I)-catalyzed cascade reactions have been used to synthesize 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives. This method demonstrates the utility of azetidine derivatives in generating complex organic compounds with potential pharmacological activities (Pertschi et al., 2017).

Drug Development and Pharmacokinetics

Azetidine derivatives have been investigated for their pharmacokinetic profiles in drug development, including studies on their absolute oral bioavailability. Such research provides crucial insights into the potential of these compounds as drug candidates, highlighting their absorption and metabolism in humans (Hickey et al., 2016).

Anticancer and Antioxidant Activities

Novel compounds, including those related to azetidine derivatives, have been assessed for their anticancer and antioxidant activities. Their structure-activity relationships help in identifying potent agents against various cancer cell lines, offering a pathway for the development of new therapeutic agents (Ismail et al., 2014).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO5S2/c16-12-3-4-15(17)11(6-12)9-25(21,22)18-7-14(8-18)24(19,20)10-13-2-1-5-23-13/h1-6,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPFQEMUVABCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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